molecular formula C57H68I6N4O8S2 B13384343 4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid

4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid

Cat. No.: B13384343
M. Wt: 1762.7 g/mol
InChI Key: ZRPFUYPSSRYVRN-UHFFFAOYSA-N
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Description

The compound “4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4’,5’,6’-triiodo-1’-(3-sulfopropyl)spiro[cyclohexane-1,3’-indole]-2’-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid” is a complex organic molecule with multiple functional groups and a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the spirocyclic indole core: This can be achieved through cyclization reactions involving indole derivatives.

    Introduction of iodine atoms: Iodination reactions using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

    Attachment of sulfonic acid groups: Sulfonation reactions using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).

    Formation of the acetamidoanilino moiety: Acylation reactions involving acetic anhydride and aniline derivatives.

    Final assembly: Coupling reactions to link the various fragments together, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrrolidine moieties.

    Reduction: Reduction reactions could target the sulfonic acid groups or the acetamidoanilino moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Potential use as a probe or marker in biological assays due to its unique structure.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to proteins or enzymes: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4’,5’,6’-triiodo-1’-(3-sulfopropyl)spiro[cyclohexane-1,3’-indole]-2’-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid analogs with different substituents.
  • Other spirocyclic indole derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

This compound’s uniqueness lies in its highly complex structure, which includes multiple iodine atoms, sulfonic acid groups, and a spirocyclic indole core

Properties

Molecular Formula

C57H68I6N4O8S2

Molecular Weight

1762.7 g/mol

IUPAC Name

4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid

InChI

InChI=1S/C57H68I6N4O8S2/c1-34-41(16-12-13-30-76(70,71)72)43(56(5,6)49-42(34)32-44(58)51(60)53(49)62)17-10-8-7-9-11-19-48-57(50-47(33-45(59)52(61)54(50)63)67(48)29-15-31-77(73,74)75)26-24-38(25-27-57)36(3)66-28-14-18-46(66)55(69)35(2)64-39-20-22-40(23-21-39)65-37(4)68/h7-11,17,19-23,32-36,38,46,64H,12-16,18,24-31H2,1-6H3,(H,65,68)(H,70,71,72)(H,73,74,75)

InChI Key

ZRPFUYPSSRYVRN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C(=C2C(C(=C1CCCCS(=O)(=O)O)C=CC=CC=CC=C3C4(CCC(CC4)C(C)N5CCCC5C(=O)C(C)NC6=CC=C(C=C6)NC(=O)C)C7=C(C(=C(C=C7N3CCCS(=O)(=O)O)I)I)I)(C)C)I)I)I

Related CAS

90317-77-4

Origin of Product

United States

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